molecular formula C19H20N4O4S B11009815 N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11009815
M. Wt: 400.5 g/mol
InChI Key: VCUSPNFJFQNEAX-UHFFFAOYSA-N
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Description

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound with a molecular formula of C22H24N4O4S. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of anticonvulsant and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps. One common method includes the reaction of 4-oxoquinazoline with a suitable sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific structural features, such as the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H20N4O4S/c1-22(2)28(26,27)15-9-7-14(8-10-15)21-18(24)11-12-23-13-20-17-6-4-3-5-16(17)19(23)25/h3-10,13H,11-12H2,1-2H3,(H,21,24)

InChI Key

VCUSPNFJFQNEAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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